4-(叔丁基)-3-硝基吡啶-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

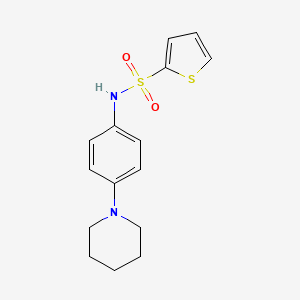

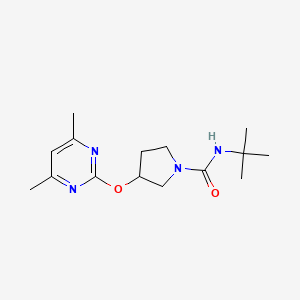

The compound "4-(Tert-butyl)-3-nitropyridin-2-ol" is a chemical species that is related to various research areas, including organic synthesis, coordination chemistry, and materials science. The tert-butyl group is known for its steric bulk, which can influence the physical and chemical properties of the molecule, as well as its reactivity and interaction with other molecules. The nitro group is an electron-withdrawing substituent that can affect the electronic structure of the pyridinol ring, potentially leading to interesting reactivity patterns .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions where the tert-butyl group and nitro group are introduced into the pyridine ring. For example, the synthesis of 4'-tert-butyl-2,2':6',2''-terpyridine involves a convergent approach where the bulky tert-butyl substituent is added to provide solubility and prevent typical π-π interactions seen in simpler ligands . In another study, tert-butyl nitrite is used as both an oxidant and a N1 synthon in a multicomponent reaction, demonstrating the versatility of tert-butyl derivatives in complex organic transformations .

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl and nitro substituents is often characterized by X-ray crystallography. For instance, the crystal structure of a related compound, 4-(tert-butyl)-4-nitro-1,1-biphenyl, is stabilized by C-H···O interactions, and the nitro group's orientation is influenced by the presence of the bulky tert-butyl group . Similarly, the structure of 4'-tert-butyl-2,2':6',2''-terpyridine in the solid state shows that the tert-butyl groups prevent face-to-face π-interactions and instead promote CH···N hydrogen bonds and weak CH···π contacts .

Chemical Reactions Analysis

The presence of tert-butyl and nitro groups can significantly influence the reactivity of a molecule. For example, nitration of tert-butyl-substituted pyrenes leads to molecules with hindered nitro groups, which show unique chemical behavior and spectroscopic properties . The electron-releasing effect of the tert-butyl group can also be observed in cyclic voltammetric data . Additionally, the use of 4-tert-butylpyridine as an additive in Ni(II)/Cr(II)-mediated coupling reactions improves the homogeneity and reproducibility of the reactions, demonstrating the impact of substituents on chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of molecules like "4-(Tert-butyl)-3-nitropyridin-2-ol" are closely related to their molecular structure. The steric effects of the tert-butyl group can influence solubility, melting points, and crystal packing . The nitro group contributes to the electronic properties, such as the HOMO-LUMO gap, which can be analyzed using computational methods like DFT and HF . The presence of intramolecular hydrogen bonding in related compounds also plays a crucial role in stabilizing the molecular structure and affecting the properties .

科学研究应用

生物医学研究中的分子探针和标签

硝代氧化物,例如4-(叔丁基)-3-硝基吡啶-2-醇,被广泛用作各种科学领域的分子探针和标签,包括生物物理学、结构生物学和生物医学研究。它们抵抗抗氧化剂和酶系统化学还原的能力对于这些应用至关重要(Zhurko et al., 2020)。

化学中的合成和性质

在化学中,此类化合物的合成和性质引起了极大的兴趣。它们的氧化还原性质受环大小和取代基的影响,并被研究用于各种应用,包括稳定的金属自由基化合物(Okazawa et al., 2007)。

在超分子化学中的应用

4-(叔丁基)-3-硝基吡啶-2-醇等化合物被用于超分子化学中,以在高自旋态和低自旋态之间创建开关。这是通过与金属离子的相互作用实现的,这改变了化合物的磁性(Konno et al., 2013)。

催化应用

这些化合物在催化中得到应用,特别是在交叉偶联反应中。已证明它们促进了这些反应中的关键步骤,从而拓宽了它们在合成化学中的用途(Jones et al., 2005)。

在亚硝化反应中的应用

在有机合成中,特别是在亚硝化反应中,4-(叔丁基)-3-硝基吡啶-2-醇的衍生物已被证明是有效的。此类应用在合成化学和药物化学中都很重要(Yang et al., 2015)。

磁性材料和分子磁性

这些化合物在有机磁性材料的开发中也至关重要。对其磁性及其相互作用(如反铁磁耦合)的研究有助于更好地理解分子磁性(Ferrer et al., 2001)。

作用机制

安全和危害

未来方向

属性

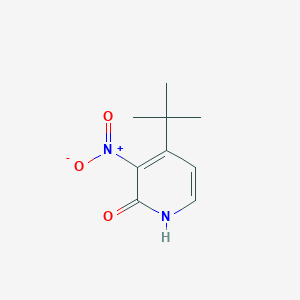

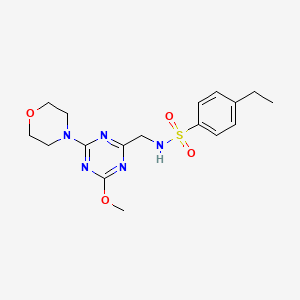

IUPAC Name |

4-tert-butyl-3-nitro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-9(2,3)6-4-5-10-8(12)7(6)11(13)14/h4-5H,1-3H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFAQZLQKMXXNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=O)NC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3016420.png)

![2,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B3016424.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3016427.png)

![3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016431.png)

![6,8-Dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B3016441.png)

![(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B3016442.png)